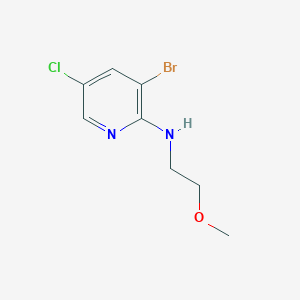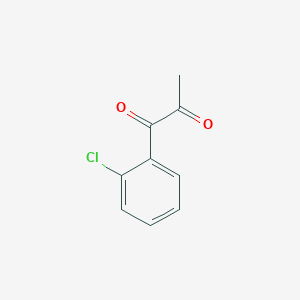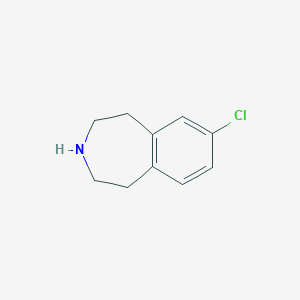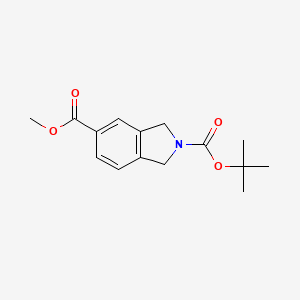
sodium;oxo(114C)methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;oxo(114C)methanolate is a radiolabeled compound where the carbon atom in the formic acid molecule is replaced with the radioactive isotope carbon-14. This compound is often used in scientific research due to its radiolabeling properties, which allow for the tracking and analysis of chemical and biological processes. The chemical formula for this compound is H14COONa, and it has a molecular weight of 68.01 .
Méthodes De Préparation
sodium;oxo(114C)methanolate can be synthesized through several methods. One common method involves the reaction of sodium bicarbonate with carbon-14 labeled formic acid. Another method involves the high-pressure synthesis of formic acid from sodium hydroxide and carbon monoxide, followed by acid adjustment, crystallization, recrystallization, washing, and drying . Industrial production often utilizes the hydrolysis of methyl formate or the preparation of free formic acid from formate salts .
Analyse Des Réactions Chimiques
sodium;oxo(114C)methanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to methanol.
Substitution: It can undergo substitution reactions where the formate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
sodium;oxo(114C)methanolate has numerous applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used to track metabolic processes in living organisms.
Medicine: It is used in radiolabeling studies to understand drug metabolism and pharmacokinetics.
Industry: It is used in the production of radiolabeled compounds for various industrial applications .
Mécanisme D'action
The mechanism of action of sodium;oxo(114C)methanolate involves its incorporation into chemical and biological systems where it can be tracked due to its radioactive carbon-14 isotope. This allows researchers to study the molecular targets and pathways involved in various processes. For example, it can inhibit enzymes such as nitric oxide synthase and hematopoietic prostaglandin D synthase, providing insights into their roles in biological systems .
Comparaison Avec Des Composés Similaires
sodium;oxo(114C)methanolate is unique due to its radiolabeling with carbon-14. Similar compounds include:
Sodium formate: The non-radiolabeled version of the compound.
Formic acid: The parent compound without the sodium salt.
Methyl formate: An ester of formic acid used in industrial applications. The radiolabeling with carbon-14 makes this compound particularly useful for tracking and studying chemical and biological processes
Propriétés
Numéro CAS |
2792-70-3 |
|---|---|
Formule moléculaire |
CHNaO2 |
Poids moléculaire |
70 g/mol |
Nom IUPAC |
sodium;oxo(114C)methanolate |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+2; |
Clé InChI |
HLBBKKJFGFRGMU-DEQYMQKBSA-M |
SMILES |
C(=O)[O-].[Na+] |
SMILES isomérique |
[14CH](=O)[O-].[Na+] |
SMILES canonique |
C(=O)[O-].[Na+] |
| 2792-70-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Boc-4-(3-carboxyphenylsulfonyl)-[1,4]diazepane](/img/structure/B1627232.png)










